molecular formula C22H13BrN4O3S B2702758 (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 477305-32-1

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No. B2702758
CAS RN: 477305-32-1
M. Wt: 493.34
InChI Key: QUEIKVQKBUGMGE-GXDHUFHOSA-N
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Description

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a useful research compound. Its molecular formula is C22H13BrN4O3S and its molecular weight is 493.34. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds incorporating chromene and thiazole units have been synthesized for potential antitumor and antioxidant applications. For example, the annulation of 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds has afforded derivatives with evaluated antitumor properties (Hamama et al., 2013).

Antimicrobial and Cytotoxic Evaluation

Similarly structured compounds have been synthesized and evaluated for their antimicrobial activity. The synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives has shown promising results against various microbial strains, highlighting the potential of such molecules in developing new antimicrobial agents (Merugu et al., 2020).

Antifungal Agents

The creation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives and their potential as antifungal agents illustrate the broad spectrum of biological activities associated with compounds that share similar structural features (Narayana et al., 2004).

Antibacterial Agents

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has identified novel classes of promising antibacterial agents, demonstrating the potential for the development of new therapeutics based on structural modifications of the thiazole and chromene moieties (Palkar et al., 2017).

properties

IUPAC Name

4-[[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O3S/c23-15-3-6-19-13(7-15)8-17(22(29)30-19)18-11-31-21(27-18)14(9-24)10-26-16-4-1-12(2-5-16)20(25)28/h1-8,10-11,26H,(H2,25,28)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEIKVQKBUGMGE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

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